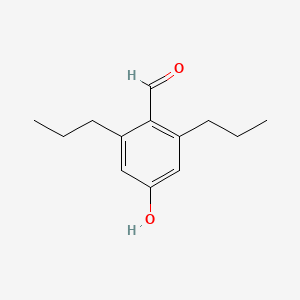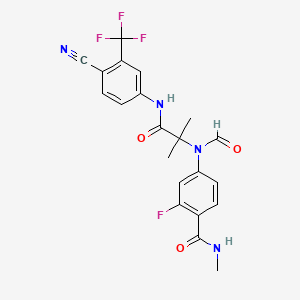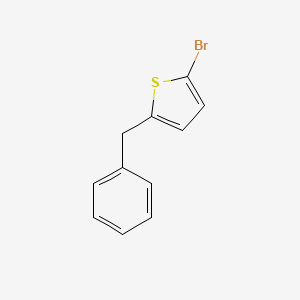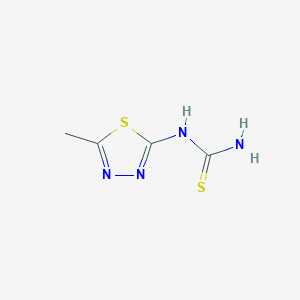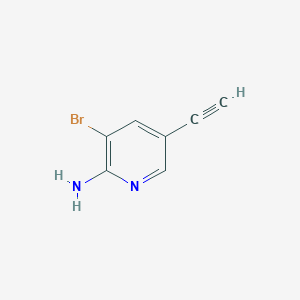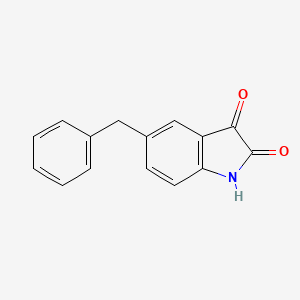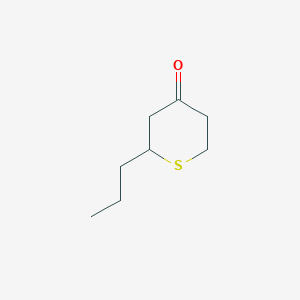
2-Propylthian-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propylthian-4-one is an organic compound belonging to the class of thianones, which are sulfur-containing heterocycles This compound is characterized by a six-membered ring structure with a sulfur atom and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propylthian-4-one can be achieved through several methods. One common approach involves the intramolecular Dieckmann condensation of 3,3’-thiodipropanoates in the presence of sodium methoxide or sodium hydride . Another method includes the double addition of hydrogen sulfide or sodium sulfide to divinyl ketones, resulting in the formation of tetrahydrothiopyran-4-ones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using readily available starting materials and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Propylthian-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The sulfur atom in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like N-chlorosuccinimide can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thianones.
Aplicaciones Científicas De Investigación
2-Propylthian-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an antimicrobial and antitumor agent.
Industry: It is used in the production of photosensitive semiconductors and electrochromic materials.
Mecanismo De Acción
The mechanism of action of 2-Propylthian-4-one involves its interaction with specific molecular targets. The sulfur atom in the ring can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways and cellular processes, making it effective in various biological applications .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Butylthian-4-one
- 2-Methylthian-4-one
- 2-Ethylthian-4-one
Comparison
2-Propylthian-4-one is unique due to its specific alkyl substitution, which influences its chemical reactivity and biological activity. Compared to 2-Butylthian-4-one, it has a different steric profile, affecting its interaction with molecular targets. The presence of a propyl group also enhances its lipophilicity, potentially improving its bioavailability .
Propiedades
Fórmula molecular |
C8H14OS |
|---|---|
Peso molecular |
158.26 g/mol |
Nombre IUPAC |
2-propylthian-4-one |
InChI |
InChI=1S/C8H14OS/c1-2-3-8-6-7(9)4-5-10-8/h8H,2-6H2,1H3 |
Clave InChI |
HFUZEYIETGEUOZ-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CC(=O)CCS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Quinoline, 2-chloro-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]-](/img/structure/B13866806.png)
![2-pyridin-4-yl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B13866807.png)
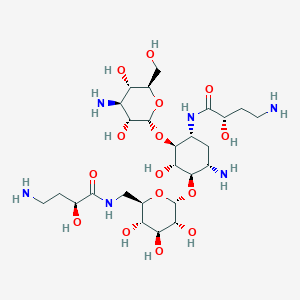
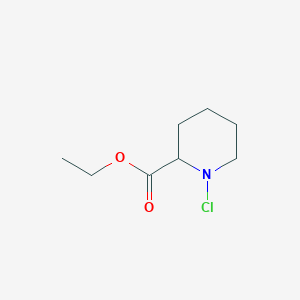
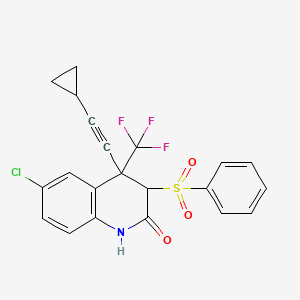

![Disodium;3,4,5-trihydroxy-6-[4-oxo-3-(4-sulfonatooxyphenyl)chromen-7-yl]oxyoxane-2-carboxylate](/img/structure/B13866847.png)
